Computed Lipophilicity (XLogP3) Versus Unsubstituted N-Benzyl Analog Indicates Differentiated Membrane Permeability and Solubility Profile
The target compound exhibits a computed XLogP3 of 2.3 (PubChem) and a measured LogP of 2.65 (vendor-reported), placing it in a moderately lipophilic range distinct from the unsubstituted 2-benzyl-4H-isoquinoline-1,3-dione, which has a computed XLogP3 of approximately 1.8–2.0 [1]. The 3-amino-4-chloro substitution adds both polar (NH2) and hydrophobic (Cl) character simultaneously, creating a dual-modulation effect on lipophilicity that is absent in analogs bearing only a chloro or only an amino group on the N-benzyl ring. This difference of approximately 0.3–0.7 LogP units can be consequential for passive membrane permeability and aqueous solubility, particularly in cell-based assay formats.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem computed); vendor LogP = 2.65 |
| Comparator Or Baseline | 2-Benzyl-4H-isoquinoline-1,3-dione: XLogP3 ≈ 1.8–2.0 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.7 (more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem); vendor LogP via internal method (Leyan) |
Why This Matters
This quantitative LogP difference informs solvent selection for assay preparation, predicts differential membrane partitioning in cell-based screens, and guides chromatographic purification method development.
- [1] PubChem Property Data for CID 43350700 and CID 272514 (2-benzyl-4H-isoquinoline-1,3-dione). XLogP3 values: 2.3 vs. ~1.9. National Center for Biotechnology Information (2026). View Source
